![molecular formula C21H16N4O2 B14177951 N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea CAS No. 918508-37-9](/img/structure/B14177951.png)
N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen atom .
Vorbereitungsmethoden
The synthesis of N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves several steps. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea involves its interaction with molecular targets such as FGFRs. The compound binds to the receptor’s active site, inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancers that rely on FGFR signaling .
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is unique due to its specific structure and inhibitory activity against FGFRs. Similar compounds include:
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: This compound also belongs to the pyrrolopyridine class and has similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and exhibit various biological activities, including FGFR inhibition.
Eigenschaften
CAS-Nummer |
918508-37-9 |
|---|---|
Molekularformel |
C21H16N4O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-phenyl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea |
InChI |
InChI=1S/C21H16N4O2/c26-19(18-13-23-20-17(18)10-5-11-22-20)14-6-4-9-16(12-14)25-21(27)24-15-7-2-1-3-8-15/h1-13H,(H,22,23)(H2,24,25,27) |
InChI-Schlüssel |
LRVMXMDCSPIOGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C3=CNC4=C3C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


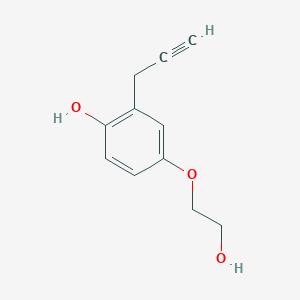



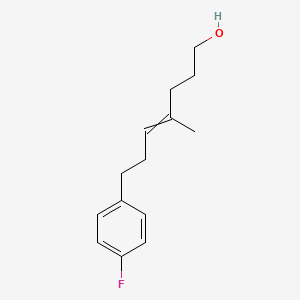
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

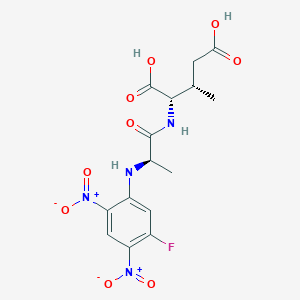
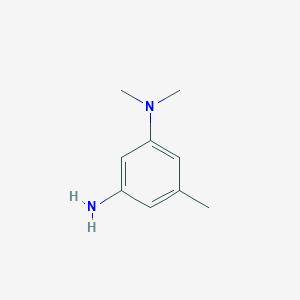
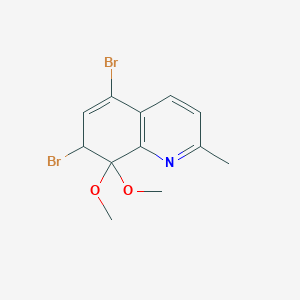
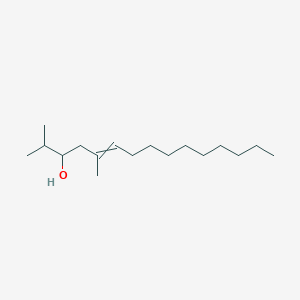
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
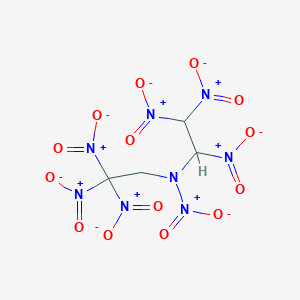
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
